N,N'-双-(2-甲氧基-苯基)-丙二酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

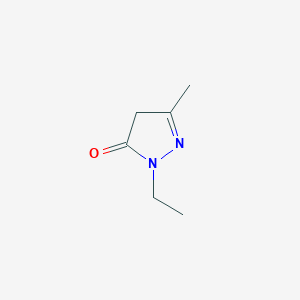

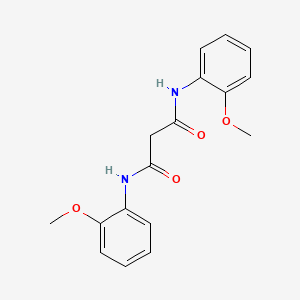

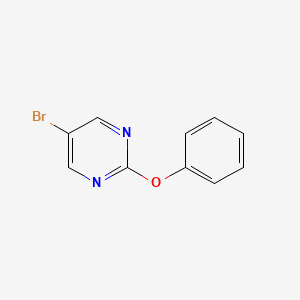

N,N'-Bis-(2-methoxy-phenyl)-malonamide is a chemical compound that has been studied in various contexts. It is structurally characterized by two methoxy-phenyl groups attached to a malonamide backbone. This chemical structure is significant in various synthetic and analytical applications.

Synthesis Analysis

The synthesis of related compounds such as N,N'-bis{2-[(2-hydroxybenzylidine)amino]ethyl}malonamide has been reported through methods like Schiff base condensation, which involves reacting N,N'-bis(2-aminoethyl)malonamide with salicylaldehyde equivalents. These methods highlight the versatility and reactive nature of malonamide derivatives in forming complex ligands (Sahoo et al., 2006).

Molecular Structure Analysis

The molecular structure of similar malonamide derivatives has been examined using techniques like molecular mechanics and semi-empirical methods. These analyses provide insights into the geometric and electronic properties of the compounds, which are crucial for understanding their reactivity and binding capabilities (Sahoo et al., 2006).

Chemical Reactions and Properties

Malonamide derivatives participate in various chemical reactions, showcasing properties such as coordination with metal ions and complexation reactions. These reactions are pivotal in the study of ligand chemistry and metal ion detection. The complexation behaviors with metals like Co(II), Ni(II), Cu(II), and Zn(II) have been specifically observed, indicating the potential use of these compounds in chelation therapy or metal recovery processes (Sahoo et al., 2006).

科学研究应用

胶凝特性

N,N'-双-(2-甲氧基-苯基)-丙二酰胺已在胶凝特性的背景下进行了研究。包括 N,N'-双-(2-甲氧基-苯基)-丙二酰胺在内的单烷基丙二酰胺已被确定为有效的有机凝胶剂。它们的胶凝性能在很大程度上取决于它们的立体化学。研究表明,包括 N,N'-双-(2-甲氧基-苯基)-丙二酰胺在内的对称取代的二烷基丙二酰胺缺乏胶凝能力,突出了分子结构在确定胶凝性能方面的重要性 (Jokić 等,2009)。

螯合性质

N,N'-双-[4-(2-甲基-3-羟基-4-吡啶酮)-苯基]-丙二酰胺(N,N'-双-(2-甲氧基-苯基)-丙二酰胺的衍生物)的螯合性质已得到研究。发现该化合物可有效螯合铁(III)离子,表明在铁离子配位和相关应用中具有潜力 (马宇,2014)。

抑制前列腺素-H 合成酶

对包括 N,N'-双-(2-甲氧基-苯基)-丙二酰胺在内的丙二酰胺衍生物的研究表明,它们具有抑制前列腺素-H 合成酶的能力。这对于了解它们的潜在抗炎特性及其活性背后的机制具有重要意义 (Vennerstrom 和 Holmes,1987)。

氢键和拓扑

包括 N,N'-双-(2-甲氧基-苯基)-丙二酰胺在内的丙二酰胺的氢键拓扑影响其胶凝性能。这些化合物的制备和结构表征让我们深入了解氢键基序与胶凝性能之间的关系 (Molčanov 等,2013)。

选择性金属离子萃取

N,N'-双-(2-甲氧基-苯基)-丙二酰胺及其衍生物已因其在金属离子萃取中的选择性而受到研究。研究表明,某些丙二酰胺衍生物可以从不同金属离子的混合物中选择性地萃取特定的金属离子,例如铜(II),展示了它们在选择性金属回收和纯化工艺中的潜力 (平谷等,1989)。

属性

IUPAC Name |

N,N'-bis(2-methoxyphenyl)propanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-22-14-9-5-3-7-12(14)18-16(20)11-17(21)19-13-8-4-6-10-15(13)23-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWNNDDRRUKOFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CC(=O)NC2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350667 |

Source

|

| Record name | N~1~,N~3~-Bis(2-methoxyphenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670139 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N,N'-Bis-(2-methoxy-phenyl)-malonamide | |

CAS RN |

7056-72-6 |

Source

|

| Record name | N~1~,N~3~-Bis(2-methoxyphenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine](/img/structure/B1268890.png)

![6-(4-Bromophenyl)imidazo[2,1-b]thiazole](/img/structure/B1268897.png)